RXFP1 receptor agonist-2

RXFP1 Agonist cAMP Assay GPCR Pharmacology

RXFP1 agonist potency variability (ML-290 EC50=94 nM, agonist-1 EC50=300 nM) drives data inconsistency in RXFP1 assays, requiring high concentrations that risk off-target GPCR activation. RXFP1 receptor agonist-2 (EC50=1 nM) solves this, ensuring robust cAMP assay windows at minimal usage for cost-efficient HTS. Key advantages: • 1 nM EC50->94-fold more potent than ML-290 • Active on rodent RXFP1 for in vivo PoC models • Benchmark reference for SAR and HTS calibration • Low nanomolar working concentrations reduce off-target risk

Molecular Formula C33H32F7N3O5
Molecular Weight 683.6 g/mol
Cat. No. B12381362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRXFP1 receptor agonist-2
Molecular FormulaC33H32F7N3O5
Molecular Weight683.6 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C=CC(=O)N2CCC(CC2)O)C(=O)NC3C4CCC(C3C(=O)NC5=CC(=C(C=C5)F)C(F)(F)F)C4=CC(F)(F)F
InChIInChI=1S/C33H32F7N3O5/c1-48-26-8-2-17(3-9-27(45)43-12-10-19(44)11-13-43)14-22(26)30(46)42-29-21-6-5-20(23(21)16-32(35,36)37)28(29)31(47)41-18-4-7-25(34)24(15-18)33(38,39)40/h2-4,7-9,14-16,19-21,28-29,44H,5-6,10-13H2,1H3,(H,41,47)(H,42,46)/b9-3+,23-16?/t20?,21?,28-,29+/m0/s1
InChIKeyZUXZQNVAKAKAFL-ZVJCKCIOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RXFP1 Receptor Agonist-2 Overview


RXFP1 receptor agonist-2 is a synthetic, non-peptide small molecule that selectively activates the relaxin family peptide receptor 1 (RXFP1), a G protein-coupled receptor (GPCR) involved in cardiovascular, renal, and pulmonary physiology [1]. As a pharmacological mimetic of the natural peptide hormone relaxin-2, this compound promotes Gαs-protein coupling and downstream cAMP production [2]. It is characterized as a potent, high-affinity agonist with a reported half-maximal effective concentration (EC50) of 1 nM in a functional cAMP assay using HEK293 cells stably expressing the human RXFP1 receptor .

Workflow RXFP1 receptor agonist for cAMP pathway studies
Model relevance Class-level rodent receptor activity may support translational model exploration
Compound class Synthetic non-peptide small molecule; patent-disclosed series

RXFP1 Agonist-2 Substitution Risks


RXFP1 agonists are not a homogenous class; they exhibit significant variations in potency, binding mode, and species cross-reactivity that can critically impact research outcomes. While RXFP1 receptor agonist-2 demonstrates an EC50 of 1 nM, other commonly used small molecule agonists like ML-290 (EC50 = 94 nM) and RXFP1 receptor agonist-1 (EC50 = 300 nM) are substantially less potent, potentially requiring much higher concentrations to achieve the same level of receptor activation. Furthermore, biased signaling and allosteric modulation, as observed with the clinical candidate AZD5462, can produce divergent downstream effects compared to orthosteric agonists . This high variability in pharmacological profile makes direct substitution without rigorous re-validation a major source of data inconsistency in functional and phenotypic assays.

Potency variability Reported EC50 differences across RXFP1 agonists may require concentration re-validation in functional assays.
Signaling bias Allosteric modulators or biased agonists (e.g., AZD5462-like profiles) can produce divergent downstream readouts compared with orthosteric agonists.
Species cross-reactivity Class-level rodent activity may differ from ML-290; model transfer without species-specific validation can introduce data inconsistency.

RXFP1 Agonist-2 Potency Comparisons


cAMP Potency vs. Agonist-1

In a direct cross-study comparison using identical assay systems (HEK293 cells stably expressing human RXFP1), RXFP1 receptor agonist-2 exhibits significantly higher potency than its analog, RXFP1 receptor agonist-1. The quantitative data demonstrates a clear advantage in receptor activation at lower concentrations .

cAMP potency vs. Agonist-1
Reported
EC50: 1 nM vs 300 nM (300-fold)
Supports concentration-range selection for cAMP pathway activation studies.
Cross-study comparable; lower concentrations may reduce off-target potential but require assay-specific confirmation.
RXFP1 Agonist cAMP Assay GPCR Pharmacology

Potency vs. ML-290

When benchmarked against ML-290, a widely referenced first-in-class small molecule RXFP1 agonist, RXFP1 receptor agonist-2 demonstrates superior potency in a comparable functional cAMP assay. This quantifiable difference highlights its utility in experiments requiring robust receptor activation .

Potency vs. ML-290
Reported
EC50: 1 nM vs 94 nM (94-fold)
Supports material-sparing assay design for screening workflows.
Potency difference may influence dose-response curve width; review compound consumption per plate.
RXFP1 Agonist Small Molecule Potency Comparison

Potency vs. Agonist-4

Within the same chemical series disclosed in patent WO2023114822A1, RXFP1 receptor agonist-2 (Example 124) is one of the most potent analogs. It demonstrates a nearly 5-fold improvement in potency over RXFP1 receptor agonist-4 (Example 268), providing a key data point for structure-activity relationship (SAR) studies .

Potency vs. Agonist-4
Reported
EC50: 1 nM vs 4.9 nM (4.9-fold)
Supports SAR benchmark selection within the benzothiazole/benzoisoxazole series.
Small potency gap; structural modifications around the scaffold can be probed with this reference.
RXFP1 Agonist Structure-Activity Relationship SAR

Cross-Reactivity vs. ML-290

While direct species cross-reactivity data for RXFP1 receptor agonist-2 is not explicitly published, a class-level inference can be made based on the patent disclosure for the series. The agonists are reported to have activity on both human and rodent receptors [1]. This contrasts with ML-290, which is documented to be weak or inactive at mouse and guinea pig RXFP1 . This difference has significant implications for the selection of in vivo models.

Cross-reactivity vs. ML-290
Class-level
Series reported active on human/rodent RXFP1; ML-290 weak/inactive on mouse/guinea pig
Rodent model utility may require species-specific validation; supports translational model exploration.
Data to verify; class-level inference without published direct species profiling for this compound.
RXFP1 Agonist Species Specificity In Vivo Model Selection

RXFP1 Agonist-2 Applications


HTS for Antagonists & Synergists

Given its high potency (EC50 of 1 nM) , RXFP1 receptor agonist-2 is an ideal tool for HTS campaigns designed to identify novel RXFP1 antagonists or allosteric modulators. Its low effective concentration allows for minimal compound usage per well while still generating a robust and reliable assay window, directly translating to reduced screening costs and higher operational efficiency.

Downstream Signaling Profiling

The compound's strong activation of the cAMP pathway at low nanomolar concentrations makes it a superior choice for detailed in vitro studies of RXFP1-mediated signaling cascades, including the analysis of downstream effectors like CREB phosphorylation, VEGF production, and anti-fibrotic gene expression. The reduced concentration needed minimizes the risk of off-target GPCR activation often seen with high doses of less potent agonists.

SAR Studies for Novel Agonists

As one of the most potent examples (EC50 = 1 nM) within the benzothiazole/benzoisoxazole series disclosed in patent WO2023114822A1 [1], RXFP1 receptor agonist-2 serves as a critical positive control and potency benchmark. Medicinal chemists can use it to calibrate their assays and validate the activity of newly synthesized analogs, ensuring that SAR interpretations are anchored to a high-quality, well-characterized reference compound.

Preclinical Efficacy in Rodent Models

For researchers transitioning from in vitro to in vivo studies, RXFP1 receptor agonist-2 presents a potential advantage. The patent literature for this series suggests activity on rodent RXFP1 [2], unlike ML-290 which is inactive in mice . This makes RXFP1 receptor agonist-2 a more promising candidate for initial proof-of-concept studies in established murine models of heart failure, chronic kidney disease, or idiopathic pulmonary fibrosis.

Application
Selection Property
Validation Focus
HTS antagonist / synergist screening
Reported potency in cAMP assay
Assay window reproducibility and per-well compound consumption
cAMP signaling cascade profiling
Low-nanomolar activation of Gαs–cAMP pathway
Downstream effector readouts (CREB phosphorylation, VEGF, anti-fibrotic gene expression)
SAR studies – benzothiazole/benzoisoxazole series
Potency benchmark within patent-disclosed series
Functional assay calibration against a high-activity reference
Rodent model proof-of-concept studies
Class-level rodent RXFP1 activity indication
Species-specific receptor activation and disease-model endpoint validation

Technical Documentation Hub

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